molecular formula C8H18Cl2N2O3 B6247477 (2R)-2-amino-6-acetamidohexanoic acid dihydrochloride CAS No. 2742623-93-2

(2R)-2-amino-6-acetamidohexanoic acid dihydrochloride

Cat. No. B6247477
CAS RN: 2742623-93-2
M. Wt: 261.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-6-acetamidohexanoic acid dihydrochloride, commonly known as Acetamidohexanoic acid (AHA) dihydrochloride, is an organic compound that has been studied extensively for its biochemical and physiological effects. AHA dihydrochloride is a synthetic compound that is widely used in laboratory experiments due to its unique properties. It is derived from the naturally occurring amino acid glycine and is used in a variety of research studies.

Scientific Research Applications

(2R)-2-amino-6-acetamidohexanoic acid dihydrochloride dihydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of amino acids on cell proliferation and differentiation, as well as to study the effects of protein synthesis. It has also been used to study the effects of amino acids on the growth and development of various organisms. (2R)-2-amino-6-acetamidohexanoic acid dihydrochloride dihydrochloride has been used to study the effects of amino acids on the metabolism of carbohydrates, lipids, and proteins. It has also been used to study the effects of amino acids on various physiological processes, such as blood pressure, heart rate, and respiration.

Mechanism of Action

(2R)-2-amino-6-acetamidohexanoic acid dihydrochloride dihydrochloride functions as an anionic amino acid transporter. It binds to specific amino acid transporter proteins, which are located in the plasma membrane of cells. These transporter proteins then transport the (2R)-2-amino-6-acetamidohexanoic acid dihydrochloride dihydrochloride into the cell. Once inside the cell, (2R)-2-amino-6-acetamidohexanoic acid dihydrochloride dihydrochloride is metabolized by the enzyme glycine decarboxylase, which converts it into its active form, acetyl-CoA. Acetyl-CoA is then used for the synthesis of various cellular components, such as proteins, lipids, and carbohydrates.
Biochemical and Physiological Effects
(2R)-2-amino-6-acetamidohexanoic acid dihydrochloride dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to stimulate the production of ATP, which is the energy source of the cell. It has also been shown to increase the production of various proteins, such as enzymes, hormones, and growth factors. (2R)-2-amino-6-acetamidohexanoic acid dihydrochloride dihydrochloride has also been shown to increase the production of various lipids, such as cholesterol, and to increase the production of various carbohydrates, such as glucose.

Advantages and Limitations for Lab Experiments

(2R)-2-amino-6-acetamidohexanoic acid dihydrochloride dihydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it is relatively easy to obtain and use in experiments. Additionally, it is relatively stable and can be stored for long periods of time. A limitation is that it is not as widely available as some other compounds, and it can be expensive to obtain. Additionally, it is a relatively small molecule, which can make it difficult to measure accurately.

Future Directions

There are several potential future directions for research involving (2R)-2-amino-6-acetamidohexanoic acid dihydrochloride dihydrochloride. One potential direction is to further explore its effects on the metabolism of carbohydrates, lipids, and proteins. Additionally, further research could be conducted to explore its effects on various physiological processes, such as blood pressure, heart rate, and respiration. Another potential direction is to explore its use in the treatment of various diseases, such as diabetes, obesity, and cancer. Additionally, further research could be conducted to explore its use in the development of new drugs and therapies. Finally, further research could be conducted to explore its potential use in the development of new materials, such as biocompatible polymers.

Synthesis Methods

(2R)-2-amino-6-acetamidohexanoic acid dihydrochloride dihydrochloride is synthesized using a two-step method. The first step involves the reaction of glycine with acetic anhydride in aqueous dimethylformamide (DMF) to form (2R)-2-amino-6-acetamidohexanoic acid. This reaction is performed at room temperature for 1 hour. The second step involves the reaction of the (2R)-2-amino-6-acetamidohexanoic acid with hydrochloric acid in DMF for 1 hour. This reaction yields the desired product, (2R)-2-amino-6-acetamidohexanoic acid dihydrochloride dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-amino-6-acetamidohexanoic acid dihydrochloride involves the protection of the amine group, followed by the acetylation of the carboxylic acid group, and then the deprotection of the amine group. The final step involves the formation of the dihydrochloride salt.", "Starting Materials": [ "L-lysine", "Acetic anhydride", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Diethyl ether" ], "Reaction": [ "Protect the amine group of L-lysine using tert-butyloxycarbonyl (BOC) chloride in methanol", "Acetylate the carboxylic acid group of the protected L-lysine using acetic anhydride in the presence of sodium bicarbonate", "Deprotect the amine group of the acetylated L-lysine using hydrochloric acid in methanol", "Form the dihydrochloride salt of the resulting (2R)-2-amino-6-acetamidohexanoic acid using hydrochloric acid in diethyl ether" ] }

CAS RN

2742623-93-2

Product Name

(2R)-2-amino-6-acetamidohexanoic acid dihydrochloride

Molecular Formula

C8H18Cl2N2O3

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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